molecular formula C10H12N2OS B13101312 6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one

6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B13101312
M. Wt: 208.28 g/mol
InChI Key: YXOPZRGSKJOJJJ-UHFFFAOYSA-N
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Description

6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may lead to therapeutic effects such as anticancer or antibacterial activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of ethyl and methyl groups at specific positions on the thiazolopyrimidine ring can enhance its interactions with biological targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

6-ethyl-3,5-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C10H12N2OS/c1-4-8-7(3)12-6(2)5-14-10(12)11-9(8)13/h5H,4H2,1-3H3

InChI Key

YXOPZRGSKJOJJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C(=CSC2=NC1=O)C)C

Origin of Product

United States

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